molecular formula C17H20ClN5OS B2480782 3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole CAS No. 1013778-08-9

3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

Cat. No. B2480782
CAS RN: 1013778-08-9
M. Wt: 377.89
InChI Key: BTTKSYXROCOYDQ-UHFFFAOYSA-N
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Description

Pyrazole and 1,2,4-triazole derivatives are crucial in modern medicine and pharmacy due to their chemical versatility and significant pharmacological potential. The structural integration of these heterocycles enhances the likelihood of interaction with various biological targets, making the synthesis and study of such compounds highly relevant in scientific research (Fedotov et al., 2022).

Synthesis Analysis

The synthesis of related compounds involves several steps, including the use of diethyl oxalate and specific ketones with sodium hydride in toluene, followed by conversion processes involving hydrazine hydrate and other reactants. The synthesis aims to create structures that combine pyrazole and triazole units, potentially enhancing biological activity (Fedotov et al., 2022).

Molecular Structure Analysis

The molecular structures of such compounds are confirmed using spectroscopic methods like 1H NMR and infrared spectra, alongside qualitative and quantitative elemental composition analysis. High-performance liquid chromatography is used to ensure the purity and individual nature of the substances (Fedotov et al., 2022).

Chemical Reactions and Properties

Chemical transformations involve various reactions, including ANRORC rearrangement and N-formylation, leading to compounds with potential biological activities. The interaction between different reagents and the compound's structure plays a crucial role in determining its chemical properties and potential applications (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their practical application. These properties are typically assessed through experimental studies and contribute to the understanding of the compound's behavior in various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for biological activity, and mechanisms of action, are determined through both theoretical and experimental approaches. Studies often focus on the interaction of these compounds with biological targets to assess their efficacy and potential therapeutic benefits (Fedotov et al., 2022).

Scientific Research Applications

Chemical Synthesis and Modification

Pyrazole and 1,2,4-triazole derivatives are central to the creation of new substances that can target various biological functions. The structural amalgamation of heterocycles like 1,2,4-triazole and pyrazole in a single molecule enhances the likelihood of interactions with diverse biological targets, thus expanding their utility in the development of novel therapeutic agents. The process involves sophisticated synthetic routes that enable the introduction of various functional groups, thereby influencing the biological activity of the synthesized compounds (Fedotov et al., 2022).

Biological Activity and Potential Applications

The biological potential of triazole and pyrazole derivatives is substantial, with studies highlighting their antimicrobial, antifungal, and antitumor activities. These compounds exhibit a wide range of biological effects, which are crucial for the development of new therapeutic agents. For instance, certain derivatives have shown promising results in docking studies, suggesting their potential as antifungal agents by targeting specific enzymes like 14-α-demethylase lanosterol. This demonstrates the compounds' capabilities in addressing fungal infections, which justify further investigations into their antifungal activity (Fedotov et al., 2022).

Antimicrobial and Antitumor Properties

Moreover, the antimicrobial and antitumor properties of these derivatives underscore their significance in medicinal chemistry. The synthesis of novel 1,2,4-triazole derivatives that bear additional functional groups like oxadiazoles or pyrazoles has led to compounds with enhanced biological activities. These include antibacterial and antifungal activities that are comparable to or exceed those of existing drugs, highlighting their potential as new therapeutic options (Kalhor et al., 2011). Additionally, the development of compounds with apoptosis-inducing capabilities against tumor cells further illustrates the versatile applications of these derivatives in cancer treatment (Sindhu et al., 2016).

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5OS/c1-4-23-10-13(16(21-23)24-5-2)15-19-20-17(22(15)3)25-11-12-8-6-7-9-14(12)18/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTKSYXROCOYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

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